molecular formula C12H15F3N6O B2460451 1,1,1-Trifluoro-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]propan-2-ol CAS No. 2199936-20-2

1,1,1-Trifluoro-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]propan-2-ol

Cat. No. B2460451
CAS RN: 2199936-20-2
M. Wt: 316.288
InChI Key: UPODKCIHFANZEV-UHFFFAOYSA-N
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Description

The compound “1,1,1-Trifluoro-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]propan-2-ol” is a complex organic molecule. It contains a triazole ring, which is a five-membered heterocycle with two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They exist in two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The specific molecular structure of “1,1,1-Trifluoro-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]propan-2-ol” is not found in the available literature.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been found to exhibit anticancer activity . They can interact with different target receptors in the biological system, making them potential candidates for cancer treatment .

Antimicrobial Activity

Triazole compounds have shown significant antimicrobial activity . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Analgesic and Anti-inflammatory Activity

Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, has been reported to have analgesic and anti-inflammatory activities .

Antioxidant Activity

Triazole derivatives have been found to have antioxidant properties . Antioxidants are important compounds that reduce or eliminate free radicals, thus protecting cells against oxidative injury .

Antiviral Activity

Triazole compounds have also been reported to have antiviral potential . This makes them potential candidates for the development of new antiviral drugs .

Enzyme Inhibitors

Triazolothiadiazine and its derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This makes them potential candidates for the development of new drugs targeting these enzymes .

Antitubercular Agents

Triazolothiadiazine and its derivatives have also been found to have antitubercular activity . This suggests their potential use in the development of new antitubercular drugs .

Heat-resistant Explosives

Some triazole derivatives have been found to have excellent thermal stability and very good calculated detonation performance, which outperforms all current heat-resistant explosives . This suggests their potential use as heat-resistant explosives .

Future Directions

Triazole compounds have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases is a promising future direction .

properties

IUPAC Name

1,1,1-trifluoro-3-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N6O/c1-19(6-9(22)12(13,14)15)8-4-20(5-8)11-3-2-10-17-16-7-21(10)18-11/h2-3,7-9,22H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPODKCIHFANZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C(F)(F)F)O)C1CN(C1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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